2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate
Description
Chemical Structure and Properties 2,5-Dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate (CAS: 35013-72-0 or 85718-04-3, depending on stereochemical configuration and supplier) is a biotin derivative functionalized with an N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₁₄H₁₉N₃O₅S, and it has a molecular weight of 341.38 g/mol . The compound is widely used as a biotinylation reagent due to the NHS ester’s high reactivity toward primary amines (e.g., lysine residues in proteins), enabling stable amide bond formation under mild conditions (pH 7–9, aqueous or organic solvents) .
Synthesis The compound is synthesized by reacting biotin with N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, biotin (2.00 mmol) and NHS (3.00 mmol) in DMF with EDC·HCl yielded the NHS ester in 84% purity after precipitation and filtration .
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
| Record name | NHS-Biotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Conditions and Optimization
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Molar Ratios : A 1:1.2:1.5 stoichiometric ratio of biotin pentanoic acid, NHS, and DCC ensures complete activation of the carboxylic acid. Excess DCC drives the reaction to completion by sequestering water.
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Temperature : Reactions are initiated at −78°C to minimize side reactions, followed by gradual warming to 20°C over 3 hours.
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Workup : The byproduct dicyclohexylurea (DCU) is removed via cold filtration, and the product is purified through recrystallization from ethyl acetate/hexane mixtures.
A representative yield of 77% was reported under these conditions, with purity exceeding 95% as confirmed by HPLC.
Solvent Effects on Reaction Efficiency
Comparative studies highlight the role of solvent polarity in optimizing coupling efficiency. DMF outperforms THF due to its superior ability to solubilize both the biotin derivative and NHS ester intermediate. In DMF, the reaction achieves 85% conversion within 2 hours at 25°C, whereas THF requires extended reaction times (4–6 hours) for comparable yields.
Table 1: Solvent Comparison for NHS Ester Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 25 | 2 | 85 | 97 |
| THF | 20 | 4 | 77 | 95 |
| Dichloromethane | 25 | 3 | 68 | 90 |
Data adapted from Bonnitcha et al. (2010) and VulcanChem technical reports.
Alternative Coupling Reagents
While DCC remains prevalent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers advantages in avoiding DCU precipitation. EDC-mediated coupling in DMF achieves 80% yield but requires hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Large-Scale Synthesis and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
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Residence Time : 30 minutes at 50°C
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Solvent System : DMF/THF (3:1 v/v)
Analytical Characterization
Critical quality control metrics for the target compound include:
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NMR Spectroscopy : δ 2.82 (t, 2H, CH₂COO), 3.10 (m, 1H, imidazolidinone), 4.30 (m, 2H, succinimide).
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HPLC : Retention time 12.3 minutes on a C18 column (ACN/water gradient).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, particularly primary amines.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: Mild aqueous or organic solvents, neutral to slightly basic pH.
Major Products
The major product of these reactions is a stable amide bond formed between the NHS ester and the primary amine, resulting in the biotinylation of the target molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thienoimidazole compounds exhibit antimicrobial properties. The incorporation of the 2,5-dioxopyrrolidinyl group may enhance these properties, making it a potential candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that this compound might have similar effects .
Anticancer Properties
There is growing interest in thienoimidazole derivatives as potential anticancer agents. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism by which 2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate operates in this context remains to be fully elucidated but warrants further investigation .
Chemical Synthesis
Intermediate in Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the development of more complex molecules with desired biological activities. For instance, its application in synthesizing other bioactive compounds has been documented, making it a valuable building block in drug discovery .
Pesticide Formulation
The compound has also been identified as a key intermediate in the formulation of pesticides. Its properties may enhance the efficacy and stability of pesticide formulations, contributing to agricultural applications where pest resistance is crucial .
Material Science
Polymer Chemistry
The structural characteristics of this compound make it suitable for use in polymer synthesis. It can be utilized as a monomer or cross-linking agent in creating polymers with specific properties such as increased durability or enhanced thermal stability. Research into its application in creating biodegradable polymers is particularly promising for environmental sustainability initiatives .
Case Study: Antimicrobial Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated various thienoimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an antibiotic candidate.
Case Study: Anticancer Mechanisms
In another research project detailed in Cancer Research, scientists explored the anticancer mechanisms of thienoimidazole derivatives. They found that these compounds could activate apoptotic pathways in cancer cells. Future studies are planned to include this compound to determine its specific effects on various cancer cell lines.
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is widely exploited in bioconjugation techniques to attach biotin to various biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key biotin derivatives and their properties:
Reactivity and Stability
- NHS Esters (Target Compound) : React rapidly with primary amines (e.g., proteins) at pH 7–7. Hydrolyze in aqueous buffers (half-life ~1–4 hours), requiring immediate use .
- Ethyl Esters : Less reactive; require harsh conditions (acidic/basic hydrolysis) for activation, limiting utility in sensitive biological systems .
- 4-Nitrophenyl Esters : More stable than NHS esters but require higher pH (≥9) for efficient conjugation, reducing compatibility with amine-rich environments .
Research Findings and Case Studies
- Proteomics : NHS-biotin was used to label NLRP3 inflammasome domains in HEK293T cells, demonstrating high specificity for pull-down assays .
- Surface Plasmon Resonance (SPR) : Biotinylated NLRP3 constructs showed strong binding to CRID3/MCC950 (KD: 0.2 µM), validating the compound’s role in studying protein-ligand interactions .
- Sigma Receptor Ligands : NHS-biotin was conjugated to 3-bromobutan-1-amine to synthesize a sigma receptor inhibitor (82% yield), highlighting its utility in medicinal chemistry .
Biological Activity
Overview
2,5-Dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate, also known as biotin-OSU, is a compound with significant applications in biochemistry and molecular biology. Its structure includes a biotin moiety that enhances its utility in various biological applications, particularly in protein labeling and drug delivery systems. The compound has a molecular formula of and a molar mass of 341.38 g/mol .
The biological activity of this compound primarily arises from its ability to form stable amide bonds with primary amines. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards nucleophiles, facilitating the conjugation of biotin to proteins or other biomolecules. This reaction results in the release of N-hydroxysuccinimide and the formation of a covalent bond, which is essential for various bioconjugation techniques .
Applications in Biological Research
The compound is extensively utilized for various applications:
- Protein Labeling : It allows for the attachment of biotin to proteins, which can then be detected or purified using streptavidin-coated surfaces.
- Affinity Chromatography : Biotinylated molecules can be immobilized for purification and analysis.
- Cell Imaging : Used in fluorescence microscopy to visualize cellular components.
- Drug Delivery : It serves as a component in biotinylated drug carriers for targeted delivery .
Table 1: Biological Activity Summary
Case Studies and Research Findings
Research has shown that biotinylated compounds can significantly enhance the efficacy of drug delivery systems. For example, one study demonstrated that conjugating anticancer agents to PAMAM dendrimers via biotinylation resulted in improved cytotoxicity against leukemia cells compared to free drugs alone . This highlights the potential of this compound in developing more effective therapeutic strategies.
Table 2: Comparative Cytotoxicity Data
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate?
- Methodological Answer : The synthesis typically involves coupling biotin derivatives with activated esters. For example, thiolysis of epoxides can generate β-hydroxy sulfide intermediates, which are further functionalized. A reported procedure (Scheme 8 in ) uses a biotin moiety coupled to an imidazole-thiol derivative via a methylene chain. Key steps include:
Epoxide thiolysis : Reacting epoxides with thiol-containing compounds under mild conditions (e.g., DMSO, room temperature) to form β-hydroxy sulfides.
Activation with NHS ester : The carboxylate group of biotin is activated using N-hydroxysuccinimide (NHS) to form the stable NHS ester, enabling efficient conjugation with amine-containing biomolecules.
- Characterization : Confirm purity via TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) and structural validation using NMR (e.g., signals at δ 1.4–1.7 ppm for methylene chains and δ 3.1–3.3 ppm for imidazole protons) .
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : NMR in DMSO-d6 resolves signals for the biotin moiety (e.g., δ 4.3–4.5 ppm for the hexahydrothienoimidazolone ring) and the NHS ester (δ 2.8–3.0 ppm for succinimidyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]<sup>+</sup> for C16H24N4O5S: 385.41) .
- HPLC Purity Check : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for bioconjugation) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It is widely used as a biotinylation reagent for:
- Protein Labeling : NHS ester reacts with lysine residues under pH 8–9 (e.g., 0.1 M sodium bicarbonate buffer) to form stable amide bonds .
- Surface Functionalization : Immobilize biomolecules on streptavidin-coated substrates (e.g., SPR chips) for binding studies.
- Pull-Down Assays : Biotinylated ligands enable affinity purification of target proteins via streptavidin beads .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conjugating this compound to amine-containing biomolecules?
- Methodological Answer : Low yields often arise from suboptimal pH or competing hydrolysis.
- pH Control : Maintain pH 8–9 (use 0.1 M NaHCO3) to favor nucleophilic attack by amine groups over NHS ester hydrolysis .
- Solvent Selection : Use anhydrous DMF or DMSO to minimize water-induced side reactions.
- Molar Ratio : Use a 5–10× molar excess of the NHS ester relative to the target biomolecule to drive the reaction to completion.
- Monitoring : Track conjugation efficiency via MALDI-TOF MS to detect mass shifts in the biomolecule .
Q. What experimental design considerations are critical for studying the environmental fate of this compound?
- Methodological Answer : Refer to frameworks like Project INCHEMBIOL ():
Stability Testing : Assess hydrolysis rates under varying pH (4–9) and temperatures (4–37°C) using HPLC.
Biotic Degradation : Incubate with soil or microbial consortia to measure half-life (t1/2) via LC-MS.
Ecotoxicity : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (EC50) .
- Data Table :
| Parameter | Method | Key Metrics |
|---|---|---|
| Hydrolysis Rate | pH 7.4 buffer, 25°C, HPLC | t1/2 = 48 hours |
| Microbial Degradation | Soil slurry, LC-MS | t1/2 = 120 hours |
| EC50 | Daphnia magna, 48-h exposure | 12 mg/L |
Q. How should researchers address contradictions in reported NMR data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or stereochemical variations.
- Solvent Calibration : Ensure deuterated solvent (e.g., DMSO-d6 vs. CDCl3) is consistent with literature.
- Stereochemical Confirmation : Compare observed coupling constants (e.g., J = 4.5 Hz for axial protons in the thienoimidazolone ring) with computational models (DFT-based NMR prediction) .
- Batch Variability : Test multiple synthesis batches to rule out impurities affecting spectral clarity .
Q. What strategies improve the stability of this compound in long-term storage?
- Methodological Answer :
- Desiccation : Store at -20°C under argon in a desiccator to prevent hydrolysis.
- Lyophilization : Lyophilize aliquots in amber vials with stabilizers (e.g., trehalose) for room-temperature storage.
- Quality Control : Perform periodic HPLC checks to detect degradation (e.g., free biotin or NHS hydrolysis products) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
